Cas no 2034564-07-1 (N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide)

N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide
- N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide
- AKOS026693512
- 2034564-07-1
- 5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
- N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide
- F6520-1052
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- Inchi: 1S/C15H14N2O2S2/c1-10-8-13(17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18)
- InChI Key: YORMMSIZVSGBNU-UHFFFAOYSA-N
- SMILES: S1C(C2=CSC=C2)=CC=C1CCNC(C1C=C(C)ON=1)=O
Computed Properties
- Exact Mass: 318.04967004g/mol
- Monoisotopic Mass: 318.04967004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 3.4
N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6520-1052-25mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-20μmol |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-20mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-10mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-30mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-40mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-50mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-4mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-5mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6520-1052-75mg |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide |
2034564-07-1 | 75mg |
$208.0 | 2023-09-08 |
N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide Related Literature
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide
Introduction to N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS No. 2034564-07-1)
N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide) is a novel compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 2034564-07-1, belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological activities. The presence of both thiophene and oxazole moieties in its structure imparts distinct electronic and steric characteristics, making it a promising candidate for further investigation.
The compound's molecular structure consists of a central oxazole ring substituted with a methyl group at the 5-position and an N-(2-{2,3'-bithiophene-5-yl}ethyl) side chain. This arrangement creates a multifaceted scaffold that can interact with biological targets in diverse ways. The bithiophene moiety, in particular, is known for its conjugated system, which enhances the molecule's ability to participate in π-stacking interactions and electronic communication. These properties are particularly relevant in the development of organic semiconductors and light-emitting diodes (OLEDs), where such interactions play a crucial role in device performance.
In recent years, there has been a surge in research focused on the development of novel therapeutics targeting various diseases. Among these, compounds with oxazole and bithiophene cores have shown promise due to their ability to modulate biological pathways involved in inflammation, cancer, and neurodegenerative disorders. For instance, studies have demonstrated that oxazole derivatives can act as kinase inhibitors, while bithiophene-based molecules have been explored for their potential in treating neurological conditions.
The synthesis of N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the oxazole ring through cyclization of appropriate precursors, followed by functionalization at the 5-position with a methyl group. Subsequently, the introduction of the bithiophene side chain via nucleophilic substitution or cross-coupling reactions completes the molecular framework. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations.
The pharmacological profile of this compound has been preliminarily evaluated through in vitro and in vivo studies. Initial findings suggest that it exhibits significant inhibitory activity against certain enzymes implicated in disease pathogenesis. For example, it has shown potential as an inhibitor of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and inflammation. Additionally, its interaction with other biological targets such as G protein-coupled receptors (GPCRs) has been explored, indicating its versatility as a pharmacological tool.
The structural features of N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide) also make it an attractive candidate for development as an imaging agent or contrast agent in medical diagnostics. The conjugated system of the bithiophene moiety can be exploited for fluorescence-based imaging techniques, while the oxazole ring can serve as a site for coordination with metal ions used in magnetic resonance imaging (MRI). Such applications could open up new avenues for non-invasive disease detection and monitoring.
In conclusion, N-(2-{2,3'-bithiophene-5-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and multifaceted biological activities. Its synthesis presents challenges that require sophisticated chemical methodologies but offer opportunities for developing novel therapeutics. As research continues to uncover its pharmacological potential, this compound is poised to play a crucial role in addressing some of the most pressing health issues faced by society today.
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